![molecular formula C24H29BrClP B12894749 (2'-Bromo-6-chloro-[1,1'-biphenyl]-2-yl)dicyclohexylphosphine](/img/structure/B12894749.png)
(2'-Bromo-6-chloro-[1,1'-biphenyl]-2-yl)dicyclohexylphosphine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2’-Bromo-6-chloro-[1,1’-biphenyl]-2-yl)dicyclohexylphosphine is a compound that belongs to the class of phosphine ligands. These ligands are widely used in various chemical reactions, particularly in catalysis. The compound’s structure includes a biphenyl core substituted with bromine and chlorine atoms, along with a dicyclohexylphosphine group. This unique structure imparts specific chemical properties and reactivity, making it valuable in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2’-Bromo-6-chloro-[1,1’-biphenyl]-2-yl)dicyclohexylphosphine typically involves the reaction of 2-bromo-6-chlorobiphenyl with dicyclohexylphosphine. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and other side reactions. Common solvents used include tetrahydrofuran (THF) or toluene, and the reaction may be catalyzed by palladium complexes to enhance the yield and selectivity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high purity and yield. The use of continuous flow reactors can also be employed to improve efficiency and scalability. The reaction parameters such as temperature, pressure, and catalyst concentration are carefully controlled to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
(2’-Bromo-6-chloro-[1,1’-biphenyl]-2-yl)dicyclohexylphosphine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Cross-Coupling Reactions: The compound is often used in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling, where it acts as a ligand to facilitate the formation of carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, boronic acids, and bases such as potassium carbonate or sodium hydroxide. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound formed by the coupling of the biphenyl core with another aromatic ring .
Scientific Research Applications
(2’-Bromo-6-chloro-[1,1’-biphenyl]-2-yl)dicyclohexylphosphine has several scientific research applications:
Mechanism of Action
The mechanism by which (2’-Bromo-6-chloro-[1,1’-biphenyl]-2-yl)dicyclohexylphosphine exerts its effects is primarily through its role as a ligand in catalytic reactions. It coordinates with metal centers, such as palladium, to form active catalytic species. These species facilitate various chemical transformations by stabilizing reaction intermediates and lowering activation energies .
Comparison with Similar Compounds
Similar Compounds
(2’-Bromo-6-chloro-[1,1’-biphenyl]-2-yl)diisopropylphosphine: Similar structure but with diisopropyl groups instead of dicyclohexyl groups.
(2’-Bromo-6-chloro-[1,1’-biphenyl]-2-yl)diphenylphosphine: Contains diphenyl groups instead of dicyclohexyl groups.
Uniqueness
The uniqueness of (2’-Bromo-6-chloro-[1,1’-biphenyl]-2-yl)dicyclohexylphosphine lies in its specific steric and electronic properties imparted by the dicyclohexylphosphine group. This makes it particularly effective in certain catalytic reactions, providing higher selectivity and efficiency compared to similar compounds .
Properties
Molecular Formula |
C24H29BrClP |
|---|---|
Molecular Weight |
463.8 g/mol |
IUPAC Name |
[2-(2-bromophenyl)-3-chlorophenyl]-dicyclohexylphosphane |
InChI |
InChI=1S/C24H29BrClP/c25-21-15-8-7-14-20(21)24-22(26)16-9-17-23(24)27(18-10-3-1-4-11-18)19-12-5-2-6-13-19/h7-9,14-19H,1-6,10-13H2 |
InChI Key |
JVSFOGKXQJSMPM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)P(C2CCCCC2)C3=C(C(=CC=C3)Cl)C4=CC=CC=C4Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


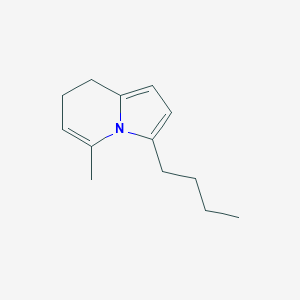

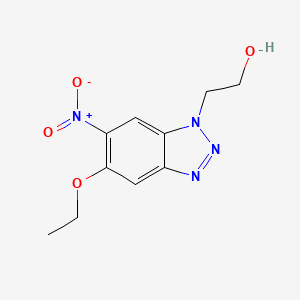
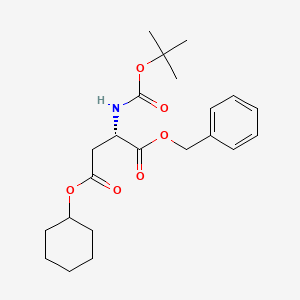
![7H-Pyrano[4,3-d]isoxazol-7-one, 3-(2,6-dichlorophenyl)-4,5-dihydro-](/img/structure/B12894704.png)
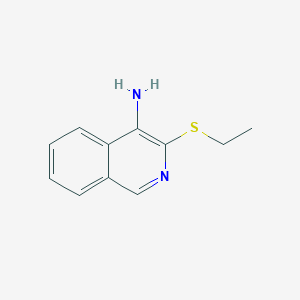
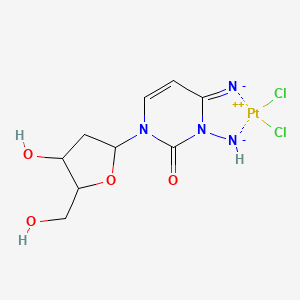
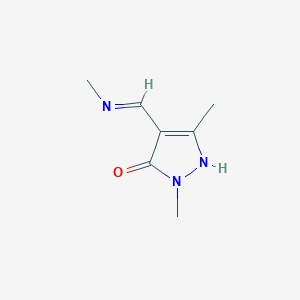
![4-[(2,5-Dioxopyrrolidin-1-yl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B12894722.png)
![[(5R)-5-Phenyl-4,5-dihydro-1,2-oxazol-5-yl]methanol](/img/structure/B12894723.png)

![Ethyl 4-[(2,6-diaminopyrimidin-4-yl)amino]benzoate](/img/structure/B12894732.png)
![3-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)benzamide](/img/structure/B12894733.png)
![4-(Cyclopentylamino)-1h-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B12894734.png)
